molecular formula C5H12N2 B14395813 1-(1-Ethylaziridin-2-yl)methanamine CAS No. 88714-40-3

1-(1-Ethylaziridin-2-yl)methanamine

Cat. No.: B14395813
CAS No.: 88714-40-3
M. Wt: 100.16 g/mol
InChI Key: VSFMRYPUCAYEBS-UHFFFAOYSA-N
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Description

1-(1-Ethylaziridin-2-yl)methanamine is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridines, including 1-(1-Ethylaziridin-2-yl)methanamine, can be achieved through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, resulting in the formation of aziridine carboxylates with high diastereoselectivity . Additionally, the use of solid acid catalysts like Montmorillonite K-10 can facilitate the stereoselective reaction of imines with ethyl diazoacetate to yield cis-aziridines .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production. For example, the use of tertiary amines like DABCO as catalysts can enhance the yield and stereoselectivity of aziridine synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylaziridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, hydrazones, and various substituted amines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1-Ethylaziridin-2-yl)methanamine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows the compound to interact with various molecular targets, leading to the formation of covalent bonds with nucleophiles. The compound can undergo ring-opening reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylaziridin-2-yl)methanamine
  • 1-(1-Propylaziridin-2-yl)methanamine
  • 1-(1-Butylaziridin-2-yl)methanamine

Uniqueness

1-(1-Ethylaziridin-2-yl)methanamine is unique due to the presence of the ethyl group, which influences its reactivity and the types of reactions it can undergo. Compared to other aziridines, the ethyl group provides a different steric and electronic environment, affecting the compound’s behavior in chemical and biological systems .

Properties

CAS No.

88714-40-3

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

(1-ethylaziridin-2-yl)methanamine

InChI

InChI=1S/C5H12N2/c1-2-7-4-5(7)3-6/h5H,2-4,6H2,1H3

InChI Key

VSFMRYPUCAYEBS-UHFFFAOYSA-N

Canonical SMILES

CCN1CC1CN

Origin of Product

United States

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